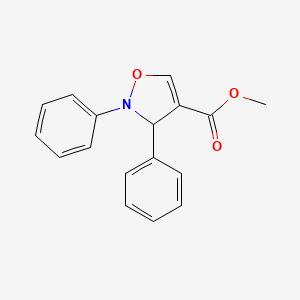
4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of isoxazole derivatives typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of these processes .
Chemical Reactions Analysis
Types of Reactions: 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oximes or nitrile oxides.
Reduction: Formation of dihydroisoxazoles.
Substitution: Introduction of different substituents at the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like tert-butyl nitrite or isoamyl nitrite.
Reduction: Catalysts such as palladium on carbon (Pd/C).
Substitution: Use of electrophiles and nucleophiles under mild conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, dihydroisoxazoles, and oximes .
Scientific Research Applications
4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 4-Isoxazolecarboxylic acid, 2,5-dihydro-2-methyl-5-oxo-, ethyl ester
- 3-Isoxazolecarboxylic acid, 4,5-dihydro-5,5-diphenyl-, ethyl ester
Comparison: Compared to other isoxazole derivatives, 4-Isoxazolecarboxylic acid, 2,3-dihydro-2,3-diphenyl-, methyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two phenyl groups in the dihydroisoxazole ring can enhance its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Properties
CAS No. |
117644-85-6 |
|---|---|
Molecular Formula |
C17H15NO3 |
Molecular Weight |
281.30 g/mol |
IUPAC Name |
methyl 2,3-diphenyl-3H-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)15-12-21-18(14-10-6-3-7-11-14)16(15)13-8-4-2-5-9-13/h2-12,16H,1H3 |
InChI Key |
YSJKUEFWTPGBQR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CON(C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















